tert-Butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 344.15 g/mol. This compound is categorized within the pyrrolopyridine class of organic compounds, which are known for their diverse biological activities and potential therapeutic applications. The compound is recognized for its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules.
The synthesis of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves several key steps:
The detailed synthetic pathways can vary depending on specific substituents and desired end products, but they generally follow a modular approach to build complexity in the molecular structure .
The molecular structure of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be represented as follows:
tert-Butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate often involves inhibition of specific kinases or enzymes associated with various diseases:
The physical and chemical properties of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate include:
tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific applications:
Regioselective iodination at the C3 position of pyrrolo[2,3-c]pyridine scaffolds presents significant challenges due to the electron-rich heterocyclic system’s susceptibility to electrophilic attack at multiple sites. Modern approaches leverage in situ-generated iodinating species from stable iodide salts, overcoming limitations of traditional methods that require harsh reagents or elevated temperatures. Recent advances employ hypervalent iodine(III) reagents—particularly (diacetoxyiodo)benzene (PIDA)—as non-toxic oxidants to activate potassium iodide (KI) under aqueous, ambient conditions. This system achieves >85% regioselectivity for C3 iodination, as confirmed by NMR studies of the isolated tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate . The electrophilic mechanism involves generation of an I⁺ equivalent that targets the electron-rich pyrrole ring, with the pyridine nitrogen acting as a regiodirecting group. Crucially, this method avoids the need for expensive transition metal catalysts and operates efficiently in water, enhancing its green chemistry credentials .
Table 1: Comparative Iodination Methodologies for Pyrrolo-Pyridine Systems
Method | Reagent System | Temperature | Solvent | Yield | Regioselectivity |
---|---|---|---|---|---|
Traditional halogenation | N-Iodosuccinimide (NIS) | 80-100°C | DMF | 45-60% | Moderate |
Oxidative halogenation (early) | KI/K₂S₂O₈ | RT | H₂O | 30% | High |
Optimized method | KI/PIDA | RT | H₂O | >87% | Excellent |
Metal-catalyzed | I₂/CuCl₂ | 60°C | Acetonitrile | 70% | Variable |
1.2. tert-Butoxycarbonyl (Boc) Protection Strategies for Azaindole Derivatives
The Boc-protected pyrrolo[2,3-c]pyridine framework serves dual purposes: it prevents unwanted N-alkylation during subsequent functionalization and enhances solubility for purification. Protection is optimally performed before iodination due to the sensitivity of the C–I bond to strong bases. The standard protocol employs di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) with catalytic 4-dimethylaminopyridine (DMAP) in tetrahydrofuran at 0°C→RT, achieving >95% N1-protection without competing O-carboxylation [5]. This method proves superior to alternative approaches using triethylamine/base-free conditions, which exhibit slower reaction kinetics. Crucially, the Boc group remains stable during palladium-catalyzed cross-coupling reactions at C3/C6 positions but is readily deprotectable with trifluoroacetic acid (TFA) in dichloromethane (≤30 min), enabling flexible downstream modifications. The tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate intermediate shows exceptional crystallinity, facilitating purification by recrystallization from ethanol/water mixtures—a critical advantage for pharmaceutical synthesis where HPLC purification introduces metal contaminants [5].
Table 2: Boc Protection Efficiency Under Varied Conditions
Base Catalyst | Solvent | Temperature | Reaction Time (h) | Yield | Byproduct Formation |
---|---|---|---|---|---|
None | THF | Reflux | 24 | 40% | High (di-Boc) |
Triethylamine | DCM | 0°C→RT | 12 | 75% | Moderate |
DMAP | THF | 0°C→RT | 2 | >95% | Negligible |
DMAP | Acetonitrile | RT | 4 | 85% | Low |
Transition metal catalysis enables strategic C–H functionalization of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, with the C3-iodo substituent serving as a versatile handle for cross-coupling. Palladium-catalyzed Sonogashira reactions demonstrate particular efficiency when employing Pd(PPh₃)₄ (3 mol%) and copper(I) iodide (5 mol%) in diisopropylamine/THF (4:1) at 60°C, enabling alkynylation with terminal alkynes bearing diverse functional groups [5] [6]. Key to success is the in situ generation of active Pd(0) species and rigorous oxygen exclusion to prevent Glaser coupling byproducts. For Suzuki-Miyaura arylations, Buchwald XPhos Pd G3 precatalyst (2 mol%) with potassium carbonate in toluene/water (10:1) at 80°C achieves >90% conversion, though the Boc group requires stabilization by added diethylamine to prevent decomposition during extended heating. Recent advances in nickel-catalyzed electrophilic coupling show promise for cost reduction but currently exhibit lower functional group tolerance with electron-deficient partners [6].
The five-step synthesis from 4-amino-2-bromo-5-iodopyridine exemplifies critical solvent dependencies:
Reagent stoichiometry proves equally crucial: PIDA must be used in 1.05–1.1 equivalents to avoid overoxidation, while KI requires 1.5 equivalents for complete conversion. Microwave-assisted steps demonstrate 3-fold rate acceleration in cyclization (30 min vs. 2 hours) but promote decomposition in Boc deprotection steps. Crucially, all water-sensitive steps employ molecular sieves (3Å) rather than conventional drying agents like magnesium sulfate, which can adsorb the polar heterocyclic product [5].
Table 3: Solvent Optimization in Key Synthetic Steps
Step | Optimal Solvent System | Alternative (Yield Drop) | Critical Parameter |
---|---|---|---|
Sonogashira Coupling | i-Pr₂NH/THF (4:1) | Toluene/EtOH (15%) | Alkyne solubility; base strength |
Cyclization | DMSO (0.1M) | DMF (20%) | Anion stability; temperature control |
Boc Protection | Anhydrous THF | Acetonitrile (10%) | Water content <50 ppm |
Oxidative Iodination | H₂O/EtOH (3:1) | Pure H₂O (25%) | Substrate dissolution; oxidant solubility |
Scale-up beyond 100g batches introduces three primary challenges:
Process mass intensity (PMI) analysis reveals solvent consumption accounts for 85% of total mass utilization, prompting development of telescoped synthesis without intermediate isolation. A demonstrated pilot-scale sequence combines cyclization and Boc protection in one pot (DMSO→THF solvent exchange), reducing PMI from 12,300 L/kg to 3,400 L/kg. However, this approach increases impurity carryover, requiring specialized crystallization from heptane/ethyl acetate to maintain 99.5% purity. Long-term C–I bond stability studies show <0.5% deiodination over 24 months when stored as the Boc-protected solid under argon at -20°C, versus 5% degradation in solution state at 2–8°C [1] [5].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: